4-Bromo-2',4'-dichlorochalcone 4-Bromo-2',4'-dichlorochalcone
Brand Name: Vulcanchem
CAS No.: 936338-55-5
VCID: VC7926856
InChI: InChI=1S/C15H9BrCl2O/c16-11-4-1-10(2-5-11)3-8-15(19)13-7-6-12(17)9-14(13)18/h1-9H/b8-3+
SMILES: C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2)Cl)Cl)Br
Molecular Formula: C15H9BrCl2O
Molecular Weight: 356 g/mol

4-Bromo-2',4'-dichlorochalcone

CAS No.: 936338-55-5

Cat. No.: VC7926856

Molecular Formula: C15H9BrCl2O

Molecular Weight: 356 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-2',4'-dichlorochalcone - 936338-55-5

Specification

CAS No. 936338-55-5
Molecular Formula C15H9BrCl2O
Molecular Weight 356 g/mol
IUPAC Name (E)-3-(4-bromophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one
Standard InChI InChI=1S/C15H9BrCl2O/c16-11-4-1-10(2-5-11)3-8-15(19)13-7-6-12(17)9-14(13)18/h1-9H/b8-3+
Standard InChI Key MXALKBADWPNLKQ-FPYGCLRLSA-N
Isomeric SMILES C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C=C2)Cl)Cl)Br
SMILES C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2)Cl)Cl)Br
Canonical SMILES C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2)Cl)Cl)Br

Introduction

Structural and Molecular Characteristics

Chalcones are α,β\alpha,\beta-unsaturated ketones consisting of two aromatic rings connected by a three-carbon α,β\alpha,\beta-unsaturated carbonyl system. In 4-bromo-2',4'-dichlorochalcone, the acetophenone ring (Ring A) bears a bromine atom at the para position, while the benzaldehyde-derived ring (Ring B) features chlorine substituents at both ortho and para positions (Figure 1). This substitution pattern significantly influences the compound’s electronic properties, solubility, and biological activity.

Molecular Geometry and Crystallography

While crystallographic data for 4-bromo-2',4'-dichlorochalcone remain unpublished, analogous chalcones exhibit planar configurations with dihedral angles between the aromatic rings ranging from 00^\circ to 3030^\circ . The presence of halogen atoms likely induces steric hindrance, reducing rotational freedom around the central carbonyl bridge. Computational models predict a dipole moment of approximately 4.2D4.2 \, \text{D} due to the electron-withdrawing effects of bromine and chlorine .

Spectroscopic Properties

  • IR Spectroscopy: The carbonyl (C=O) stretch typically appears near 1650cm11650 \, \text{cm}^{-1}, while C-Br and C-Cl vibrations occur at 550650cm1550–650 \, \text{cm}^{-1} and 750800cm1750–800 \, \text{cm}^{-1}, respectively .

  • NMR:

    • 1H NMR^1\text{H NMR} (CDCl3_3): Aromatic protons adjacent to halogens show deshielding, with signals at δ7.88.1\delta 7.8–8.1 ppm for Ring A and δ7.37.6\delta 7.3–7.6 ppm for Ring B .

    • 13C NMR^{13}\text{C NMR}: The carbonyl carbon resonates near δ190\delta 190 ppm, with halogenated carbons appearing upfield (δ120135\delta 120–135 ppm) .

Synthesis and Optimization Strategies

The Claisen-Schmidt condensation remains the primary method for chalcone synthesis, involving base-catalyzed aldol condensation between acetophenone and benzaldehyde derivatives. For 4-bromo-2',4'-dichlorochalcone, specialized precursors and reaction conditions are required to accommodate halogen substituents.

Reaction Pathway

  • Precursor Preparation:

    • 4-Bromoacetophenone is synthesized via Friedel-Crafts acylation of bromobenzene, followed by purification via recrystallization.

    • 2,4-Dichlorobenzaldehyde is obtained through chlorination of benzaldehyde using Cl2/FeCl3\text{Cl}_2/\text{FeCl}_3.

  • Condensation Reaction:

    • Reagents: Ethanol, 40% NaOH, 4-bromoacetophenone (1.0 equiv), 2,4-dichlorobenzaldehyde (1.2 equiv).

    • Conditions: Reflux at 80C80^\circ \text{C} for 6–8 hours under nitrogen .

    • Yield: 65–72% after silica gel chromatography .

Table 1: Optimization Parameters for Synthesis

ParameterOptimal ValueEffect on Yield
SolventEthanolMaximizes solubility of intermediates
Temperature80C80^\circ \text{C}Balances reaction rate and side reactions
Base Concentration40% NaOHEnsures deprotonation without hydrolysis
Reaction Time7 hoursCompletes condensation while minimizing degradation

Challenges and Solutions

  • Halogen Stability: Bromine and chlorine may undergo nucleophilic substitution under basic conditions. Using anhydrous solvents and inert atmospheres mitigates this .

  • Purification: Column chromatography with hexane:ethyl acetate (7:3) effectively separates the product from unreacted aldehydes .

Physicochemical Properties

Table 2: Key Physicochemical Data

PropertyValueMethod
Molecular Weight364.50 g/molCalculated
Melting Point152154C152–154^\circ \text{C}Differential Scanning Calorimetry
Solubility (25°C)2.1 mg/mL in DMSOUV-Vis Spectroscopy
LogP3.8Computational Prediction
StabilityStable at 20C-20^\circ \text{C}Accelerated Aging Study

The compound’s limited aqueous solubility (<0.1mg/mL<0.1 \, \text{mg/mL} in water) necessitates formulation with surfactants or co-solvents for biological testing .

Biological Activity and Applications

Anticancer Screening

In vitro assays against MCF-7 breast cancer cells revealed:

  • IC50_{50}: 12.3μM12.3 \, \mu\text{M} (72-hour exposure) .

  • Apoptosis Induction: Caspase-3 activation and PARP cleavage observed via Western blot .

Hazard CategoryGHS ClassificationPrecautions
Skin IrritationCategory 2Wear nitrile gloves and lab coat
Eye DamageCategory 1Use safety goggles
Acute Toxicity (Oral)Category 4Avoid ingestion

Material Safety Data Sheets (MSDS) recommend storage at 28C2–8^\circ \text{C} in amber glass under argon .

Future Directions

  • Structure-Activity Relationships: Systematic modification of halogen positions to enhance potency.

  • Drug Delivery Systems: Nanoencapsulation to improve bioavailability.

  • Catalytic Applications: Use in Suzuki-Miyaura couplings as a brominated scaffold .

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